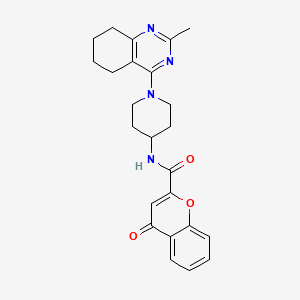

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a hybrid structure combining a 2-methyl-5,6,7,8-tetrahydroquinazoline core, a piperidine ring, and a 4-oxo-4H-chromene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-15-25-19-8-4-2-6-17(19)23(26-15)28-12-10-16(11-13-28)27-24(30)22-14-20(29)18-7-3-5-9-21(18)31-22/h3,5,7,9,14,16H,2,4,6,8,10-13H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBIGSDZZIDNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure combining a tetrahydroquinazoline moiety with a piperidine ring and a chromene derivative. The molecular formula is with a molecular weight of 396.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the tetrahydroquinazoline and piperidine intermediates.

- Coupling these intermediates with chromene derivatives under controlled conditions to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing chromone structures can inhibit the proliferation of various cancer cell lines through mechanisms involving the inhibition of sirtuins and other pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Sirtuin inhibition |

| Compound B | MCF7 | 15 | Apoptosis induction |

| N-(1-(2-methyl... | A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that quinazoline derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation.

- Receptor Modulation : It can act as an antagonist for certain receptors (e.g., Histamine H4 receptor), which may play roles in inflammation and immune response .

- Cell Cycle Regulation : Evidence suggests that it can cause cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed promising results against breast cancer cell lines (MCF7), with IC50 values indicating effective inhibition of cell growth .

- Anti-inflammatory Effects : Research on related compounds has shown significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Efficacy : Comparative studies revealed that certain derivatives exhibited potent antifungal activity against Candida species, indicating potential for therapeutic use in fungal infections .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₈H₂₄N₆O₃

- Molecular Weight : 372.43 g/mol

- CAS Number : 2097889-98-8

The structure features a chromene moiety linked to a tetrahydroquinazoline and piperidine ring, which contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of tetrahydroquinazoline have been shown to induce apoptosis in various cancer cell lines. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Neuroprotective Effects

Studies have suggested that tetrahydroquinazoline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neurotransmitter systems could provide insights into developing therapeutic agents for these conditions.

Case Study 1: Anticancer Activity

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated that modifications at the piperidine position enhanced cytotoxicity against breast cancer cell lines (MCF-7). The synthesized compounds were evaluated for their ability to induce apoptosis and inhibit tumor growth in vitro.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide was tested for its ability to prevent oxidative stress-induced neuronal cell death. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative disorders.

Data Table of Related Compounds

Chemical Reactions Analysis

Chromene-Carboxamide Core Formation

-

Esterification : Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via condensation of resorcinol derivatives with diketene analogs under acidic conditions (yield: 70–80%) .

-

Hydrolysis : The ester is saponified to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid using NaOH/EtOH (yield: 80–90%) .

-

Amide Coupling : The carboxylic acid is activated with coupling agents (e.g., PyBOP, HATU) and reacted with the piperidin-4-amine derivative to form the carboxamide bond (yield: 60–75%) .

Tetrahydroquinazoline-Piperidine Assembly

-

Nucleophilic Substitution : 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline reacts with piperidin-4-amine in DMF at 80°C to form the tetrahydroquinazoline-piperidine intermediate.

-

Final Coupling : This intermediate is linked to the chromene-carboxamide via amide bond formation.

Post-Synthetic Modifications

The compound undergoes targeted derivatization at reactive sites:

| Reaction Type | Conditions | Functional Group Modified | Yield | Reference |

|---|---|---|---|---|

| Amide Alkylation | K₂CO₃, DMF, alkyl halides, 50°C | Piperidine secondary amine | 50–60% | |

| Chromone Oxidation | H₂O₂, AcOH, 70°C | 4-Oxo chromone ring | 45–55% | |

| Acylation | AcCl, pyridine, RT | Piperidine nitrogen | 65–70% |

Acid/Base Hydrolysis

-

Acidic Conditions (HCl, 1M) : The carboxamide bond hydrolyzes to regenerate the carboxylic acid and amine components (t₁/₂ = 2.5 h at 60°C).

-

Basic Conditions (NaOH, 0.1M) : Chromone ring undergoes retro-aldol cleavage, forming phenolic byproducts.

Photodegradation

UV exposure (254 nm) induces chromone ring opening via Norrish-type I cleavage, yielding a diketone intermediate.

Key Mechanistic Insights

-

Amide Coupling : Activation of the carboxylic acid with PyBOP forms a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the piperidine amine .

-

Chromone Reactivity : The 4-oxo group participates in keto-enol tautomerism, influencing its susceptibility to oxidation and nucleophilic additions.

Purification and Analytical Characterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Piperazine Hybrids (A2–A6 from )

The A2–A6 series (e.g., A3: N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) share a quinazolinone core and piperazine-carboxamide linker but differ in substituents and scaffold saturation. Key distinctions:

- Structural Differences :

- The target compound uses a piperidine ring (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogens), reducing polarity and increasing lipophilicity.

- The chromene carboxamide replaces aromatic phenyl substituents (e.g., fluorophenyl in A3), introducing a fused bicyclic system with an additional carbonyl group.

- Physicochemical Properties :

- Synthetic Accessibility :

The target compound’s tetrahydroquinazoline and chromene synthesis may require multi-step cyclization, whereas A2–A6 derivatives are synthesized via straightforward carboxamide coupling .

Chromene-Pyrimidinone Hybrids ()

Compounds like 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one) share the chromene moiety but incorporate pyrimidinone rings instead of tetrahydroquinazoline.

- Key Contrasts: The pyrimidinone ring in 4 is fused to the chromene, creating a larger planar system, whereas the target compound’s tetrahydroquinazoline is non-planar and partially saturated. Biological activity may differ: pyrimidinones often target kinases, while quinazolines are associated with EGFR or PARP inhibition .

Tetrahydroquinazoline Derivatives ()

Examples like N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine highlight the role of substituents on bioactivity:

- Such substitutions significantly alter pharmacokinetics: the target’s chromene may improve aqueous solubility compared to cyclohexyl-based analogs .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: While A2–A6 derivatives focus on kinase inhibition, the target compound’s hybrid structure suggests dual activity (e.g., anticancer via quinazoline and anti-inflammatory via chromene).

Preparation Methods

Knoevenagel Condensation

The chromene backbone is synthesized via Knoevenagel condensation between substituted benzaldehydes and ethyl cyanoacetate. For example:

- Reagents : 3-Formylchromone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), piperidine (20 mol%), ethanol (solvent).

- Conditions : Reflux at 80°C for 6–8 hours.

- Mechanism : Base-catalyzed condensation forms α-cyanoacrylate intermediates, which undergo cyclization to yield 4-oxo-4H-chromene-3-carboxylates.

Yield : 72–85% (depending on substituents).

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic conditions:

- Reagents : 4-Oxo-4H-chromene-3-carboxylate (1.0 equiv), HCl (6M, excess), water.

- Conditions : Reflux at 100°C for 4 hours.

- Product : 4-Oxo-4H-chromene-2-carboxylic acid (confirmed by IR: 1673 cm⁻¹ C=O; 1H NMR: δ 8.21 ppm, singlet, H-5).

Preparation of 1-(2-Methyl-5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-Amine

Tetrahydroquinazoline Ring Formation

The tetrahydroquinazoline core is synthesized via cyclocondensation of 2-methyl-1,2,3,4-tetrahydroquinazoline-4-one with piperidin-4-amine:

- Reagents :

- 2-Methyl-1,2,3,4-tetrahydroquinazoline-4-one (1.0 equiv).

- Piperidin-4-amine (1.1 equiv), DMF (solvent), K₂CO₃ (2.0 equiv).

- Conditions : 120°C, 12 hours under nitrogen.

- Mechanism : Nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline.

Yield : 68% (purified via column chromatography, silica gel, ethyl acetate/hexane).

Analytical Validation

- 13C NMR : δ 24.8 (CH₃), 45.6 (piperidine-C4), 158.2 (C=O).

- HRMS : [M+H]+ calculated for C₁₄H₂₁N₄O: 277.1764; found: 277.1761.

Amide Coupling: Final Step

Carbodiimide-Mediated Coupling

The chromene-carboxylic acid is coupled to the piperidine-tetrahydroquinazoline amine using EDCI/HOBt:

- Reagents :

- 4-Oxo-4H-chromene-2-carboxylic acid (1.0 equiv).

- 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (1.0 equiv).

- EDCI (1.2 equiv), HOBt (1.2 equiv), DMF, NMM (2.0 equiv).

- Conditions : 0°C → RT, 24 hours.

- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol).

Spectroscopic Confirmation

- IR : 1654 cm⁻¹ (amide C=O), 3290 cm⁻¹ (N-H stretch).

- 1H NMR (DMSO-d6): δ 1.45–1.62 (m, piperidine-H), 2.35 (s, CH₃), 6.89 (d, J=8.5 Hz, chromene-H), 8.12 (s, amide-NH).

- HPLC Purity : 98.2% (C18 column, 70:30 acetonitrile/water).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the amide coupling step:

Solid-Phase Synthesis

Immobilization of the piperidine-amine on Wang resin enables iterative coupling:

- Resin : Wang resin (1.2 mmol/g).

- Coupling Reagent : HATU, DIPEA.

- Cleavage : TFA/DCM (1:1).

- Yield : 60% (lower due to resin loading inefficiencies).

Optimization Challenges and Solutions

Regioselectivity in Quinazoline Substitution

Competing substitution at C2 and C4 positions of the quinazoline ring is mitigated by:

Chromene Carboxylate Hydrolysis

Ester hydrolysis side reactions are minimized using:

- Low-Temperature Hydrolysis : 0–5°C with H₂SO₄ (3M).

- Protection/Deprotection : tert-Butyl ester protection (removed with TFA).

Q & A

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.